molecular formula C13H19N3O2 B14527276 1-Ethyl-N-(2-nitrophenyl)piperidin-4-amine CAS No. 62746-76-3

1-Ethyl-N-(2-nitrophenyl)piperidin-4-amine

Cat. No.: B14527276
CAS No.: 62746-76-3
M. Wt: 249.31 g/mol
InChI Key: HZXYHVFHLHLUCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-N-(2-nitrophenyl)piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-nitroaniline and 1-ethylpiperidine.

    N-Alkylation: The 2-nitroaniline undergoes N-alkylation with 1-ethylpiperidine in the presence of a suitable base such as potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the piperidine ring.

Industrial Production Methods: Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of efficient catalysts to achieve high yields and purity. For example, the use of rhodium catalysts and mild reaction conditions can facilitate the synthesis of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-(2-nitrophenyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 1-Ethyl-N-(2-aminophenyl)piperidin-4-amine.

    Oxidation: 1-Ethyl-N-(2-nitrophenyl)piperidin-4-one.

    Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(2-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, piperidine derivatives are known to inhibit certain enzymes, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-N-(2-nitrophenyl)piperidin-4-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo various transformations, making this compound versatile for synthetic and medicinal chemistry applications.

Properties

CAS No.

62746-76-3

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

1-ethyl-N-(2-nitrophenyl)piperidin-4-amine

InChI

InChI=1S/C13H19N3O2/c1-2-15-9-7-11(8-10-15)14-12-5-3-4-6-13(12)16(17)18/h3-6,11,14H,2,7-10H2,1H3

InChI Key

HZXYHVFHLHLUCJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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